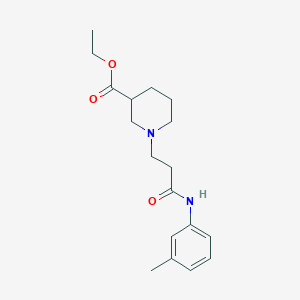![molecular formula C19H22FN3O B248217 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide](/img/structure/B248217.png)
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide, also known as FPPP, is a chemical compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor and has been studied extensively for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide acts as a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine by the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft. This results in increased dopaminergic neurotransmission, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity and induce stereotypy in animal models, which are indicative of its dopaminergic effects. It has also been shown to increase the release of dopamine in the striatum and nucleus accumbens, which are key brain regions involved in reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor, which allows for precise manipulation of the dopamine system. However, one of the limitations of using 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide is its potential for abuse and addiction, which requires careful handling and control in lab settings.
Direcciones Futuras
There are several future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide. One area of interest is its potential use in the treatment of Parkinson's disease, where it may be able to improve motor symptoms and reduce the need for dopaminergic medication. Another area of interest is its potential use as a tool in neuroscience research to study the dopamine system and its role in various neurological disorders. Additionally, further research is needed to better understand the long-term effects of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide on the brain and its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide involves a multistep process that starts with the reaction of 2-fluorophenylpiperazine with 3-chloropropionyl chloride in the presence of a base to form 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-propionylpropanamide. This intermediate is then reacted with phenylmagnesium bromide to yield the final product, 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide.
Aplicaciones Científicas De Investigación
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has also been investigated for its potential use as a tool in neuroscience research to study the dopamine system.
Propiedades
Nombre del producto |
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide |
|---|---|
Fórmula molecular |
C19H22FN3O |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-4-5-9-18(17)23-14-12-22(13-15-23)11-10-19(24)21-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
Clave InChI |
LEJZBSRRMGQHIT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3F |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)


![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)



![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248158.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248159.png)